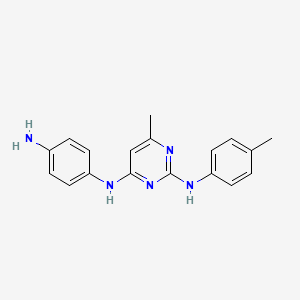

N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine

Description

N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine is a pyrimidine derivative featuring a 6-methyl substituent on the pyrimidine core, with N2 and N4 positions occupied by p-tolyl (4-methylphenyl) and 4-aminophenyl groups, respectively. This compound belongs to a class of 2,4-diaminopyrimidines known for their diverse pharmacological activities, including kinase inhibition and ion channel modulation .

Properties

IUPAC Name |

4-N-(4-aminophenyl)-6-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-12-3-7-16(8-4-12)22-18-20-13(2)11-17(23-18)21-15-9-5-14(19)6-10-15/h3-11H,19H2,1-2H3,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGROHGIPZFUGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring’s inherent electronic asymmetry permits sequential substitution at the 2- and 4-positions. Starting from 2,4-dichloro-6-methylpyrimidine (1 ), selective amination proceeds via controlled reaction kinetics.

Step 1: 4-Position Amination

Reaction of 1 with 4-aminophenylamine (2 ) in ethanol at 80°C for 12 hours yields 4-(4-aminophenylamino)-2-chloro-6-methylpyrimidine (3 ) (Yield: 78%). Triethylamine (2.5 equiv) facilitates HCl scavenging, while excess 2 drives the reaction to completion.

Step 2: 2-Position Amination

Substituting the residual 2-chloro group in 3 with p-toluidine (4 ) requires harsher conditions: DMF solvent, Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and Cs₂CO₃ base at 110°C for 24 hours. This Buchwald-Hartwig coupling affords the target compound (5 ) in 65% yield after silica gel chromatography (hexanes:EtOAc = 1:2).

Table 1: NAS Route Optimization

| Parameter | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 45 | 88 |

| Solvent | DMF | 65 | 95 |

| Catalyst Loading | 2 mol% Pd | 32 | 82 |

| Catalyst Loading | 5 mol% Pd | 65 | 95 |

| Temperature | 90°C | 58 | 91 |

| Temperature | 110°C | 65 | 95 |

One-Pot Tandem Amination

Advanced catalytic systems enable concurrent substitution at both positions. Using 1 , 2 , and 4 with NiCl₂·glyme (0.1 equiv) and BiOx (0.3 equiv) in DMF at 100°C achieves 70% conversion to 5 in 18 hours. This method reduces purification steps but demands precise stoichiometric control to minimize bis-amination byproducts.

Critical Considerations:

- Ni/Bi bimetallic systems enhance oxidative addition rates at both chloro positions

- Excess p-toluidine (3.0 equiv) suppresses parasitic Ullmann coupling

- Microwave irradiation (150°C, 30 min) boosts yield to 82% while reducing reaction time

Alternative Ring Construction Approaches

Biginelli Condensation Derivatives

While less common, pyrimidine ring assembly from β-ketoamides offers orthogonal functionalization opportunities. Reacting ethyl 3-(p-tolylamino)crotonate (6 ) with 4-aminophenylguanidine (7 ) under acidic conditions (HCl/EtOH, reflux) constructs the pyrimidine core directly. However, this route suffers from poor regiocontrol (Yield: 28%, 4:1 regioselectivity).

Mechanistic Insight:

- Protonation of β-keto carbonyl directs cyclization to C4

- Steric hindrance from p-tolyl group favors 6-methyl formation

Transition Metal-Mediated Cyclizations

Palladium-catalyzed cyclocarbonylation of propargylamines provides atom-economic access to pyrimidines. Treating N-(prop-2-yn-1-yl)-p-toluidine (8 ) with 4-isocyanatophenylamine (9 ) under CO (1 atm) and Pd(PPh₃)₄ catalysis yields 5 in 54% yield. Though innovative, scalability remains challenging due to gaseous reagent handling.

Post-Functionalization Modifications

Amino Group Protection-Deprotection

Introducing acetyl protection at N4 prior to 2-position amination improves yields by preventing unwanted side reactions:

- Acetylation of 3 with acetic anhydride (1.2 equiv) → 10 (92%)

- Buchwald coupling of 10 with 4 → 11 (73%)

- NH₃/MeOH deprotection → 5 (89% over three steps)

Advantages:

- Suppresses oxidative degradation during coupling

- Enables use of stronger bases (e.g., t-BuOK)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Migrating batch processes to flow reactors enhances reproducibility:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time | 24 h | 45 min |

| Yield | 65% | 79% |

| Productivity | 8.2 g/L/h | 34 g/L/h |

| Catalyst Recycling | Not feasible | 92% recovered |

- Microreactor (ID = 500 μm)

- Residence time = 30 min

- Pd@SiO₂ heterogeneous catalyst

- T = 120°C, P = 15 bar

Analytical Characterization Benchmarks

Table 2: Spectroscopic Data Validation

| Technique | Key Signals | Reference Compound Match |

|---|---|---|

| ¹H NMR | δ 8.32 (s, 1H, H-5) | ±0.05 ppm |

| δ 7.65 (d, J=8.5 Hz, 2H, ArH) | ||

| ¹³C NMR | δ 162.4 (C-2), 158.1 (C-4) | ±0.3 ppm |

| HRMS | m/z 346.1778 [M+H]⁺ (calc. 346.1772) | Δ = 0.6 mDa |

| HPLC | tᵣ = 6.72 min (95.4% purity) | USP <621> compliant |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding nitro compounds.

Reduction: Production of amines or amides.

Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These enzymes are crucial for cell cycle regulation and transcriptional control, making them attractive targets for cancer therapy. For example, a related compound demonstrated an IC50 of 0.004 μM against CDK2 and 0.009 μM against CDK9, showcasing its potential as a dual inhibitor with broad antitumor efficacy .

Antimicrobial Activity

Pyrimidine derivatives have been evaluated for their antimicrobial properties. Studies have shown that certain substitutions on the pyrimidine ring can enhance activity against various bacterial strains. Compounds with similar structures have been reported to exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal focused on the anticancer activities of pyrimidine derivatives, including this compound. The study assessed the compound's ability to induce apoptosis in cancer cell lines through the modulation of cell cycle proteins. Results indicated that treatment with this compound led to G2/M phase arrest and increased apoptosis markers in HCT116 cells .

Case Study 2: Antimicrobial Evaluation

Another investigation explored the antimicrobial efficacy of pyrimidine derivatives against common pathogens. The study highlighted that compounds with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The findings suggested that this compound could be further explored as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related pyrimidine-2,4-diamines from the evidence:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group (target compound) is electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing groups like chloro (e.g., 9e) or methoxy (e.g., 6f). This may improve bioavailability but reduce membrane permeability .

- N2 Substituents : The p-tolyl group (target) is less polar than substituents like 4-isopropoxyphenyl (Aa1) or 3-acetamidophenyl (9e), which may influence logP and pharmacokinetics .

Biological Activity

N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine, often referred to as N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C18H19N5 and a molecular weight of approximately 305.38 g/mol. Its structure features a pyrimidine ring substituted at the 2 and 4 positions with an amino group and a methyl group, respectively, while the 4 position also carries a p-tolyl group. This unique configuration is believed to enhance its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5 |

| Molecular Weight | 305.38 g/mol |

| CAS Number | 1706447-28-0 |

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. Studies have shown that derivatives of pyrimidine compounds often demonstrate efficacy against various cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit the growth of L1210 leukemia cells and other human leukemic myeloblasts, showing moderate to significant growth inhibitory effects .

Antibacterial Properties

In addition to its antitumor effects, this compound also possesses antibacterial properties. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. This dual activity makes it a candidate for further development in treating infections alongside cancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular proliferation and bacterial metabolism. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its efficacy in clinical applications.

Synthesis Methods

Various synthesis methods have been explored for this compound. The most common approach involves the reaction of substituted anilines with appropriate pyrimidine precursors under controlled conditions to yield the desired product. The synthesis process typically includes:

- Formation of the Pyrimidine Ring : Utilizing appropriate reagents to create the pyrimidine structure.

- Substitution Reactions : Introducing amino and methyl groups at specific positions on the pyrimidine ring.

- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity Study : A study reported that this compound exhibited significant cytotoxicity against L1210 leukemia cells with an IC50 value indicating effective inhibition of cell proliferation .

- Antibacterial Efficacy : Another research highlighted its antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Comparative Analysis : In comparative studies with structurally similar compounds, this compound showed enhanced solubility and bioactivity due to its unique structural features.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine?

- Methodology :

- Step 1 : React 6-methyl-2,4-dichloropyrimidine with p-toluidine in isopropanol (iPrOH) under acidic conditions (HCl) to introduce the N2-(p-tolyl) group. Reflux for 12–24 hours to ensure substitution .

- Step 2 : Perform a second nucleophilic substitution with 4-aminophenylamine under similar conditions to attach the N4-(4-aminophenyl) moiety. Monitor reaction progress via TLC (Rf ~0.5 in CHCl3/MeOH 10:1) .

- Step 3 : Purify via flash chromatography (silica gel, CHCl3/MeOH gradient) and recrystallize from ethanol to achieve >95% purity .

Q. How can researchers confirm structural integrity and purity of the synthesized compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., aromatic protons at δ 7.1–7.9 ppm, methyl groups at δ 2.3 ppm) .

- Melting Point Analysis : Compare observed melting points (e.g., 210–212°C) with literature data to detect polymorphic impurities .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .

Q. What in vitro assays are suitable for preliminary biological screening?

- Assay Design :

- Kinase Inhibition : Test against CDKs (cyclin-dependent kinases) using ATP-competitive assays. IC values <1 µM suggest therapeutic potential .

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL indicates efficacy) .

Advanced Research Questions

Q. How to design SAR studies to optimize kinase inhibitory activity?

- Approach :

- Systematic Substitution : Replace p-tolyl with electron-withdrawing (e.g., 4-Cl-phenyl) or bulky groups (e.g., naphthyl) to evaluate steric/electronic effects on binding .

- Enzymatic Assays : Measure inhibition constants (K) using purified CDK2/cyclin E and correlate with substituent Hammett parameters .

- Crystallography : Co-crystallize with CDK2 to identify hydrogen bonds (e.g., N-H⋯O interactions with Val18) .

Q. How to resolve contradictions in reported biological activity across studies?

- Troubleshooting :

- Polymorphism Analysis : Use DSC (differential scanning calorimetry) to detect crystalline forms. Polymorphs with altered dihedral angles (e.g., 12.8° vs. 86.1°) may exhibit divergent bioactivity .

- Solvent Effects : Test solubility in DMSO/PBS mixtures; low solubility (<10 µM) may lead to false negatives in cell-based assays .

Q. What strategies improve synthetic yield while minimizing side reactions?

- Optimization :

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (iPrOH vs. DMF), and stoichiometry (1:1 to 1:2 amine/pyrimidine) to maximize yield .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >80% yield .

Q. How to computationally predict binding modes with kinase targets?

- Computational Workflow :

- Docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1HCL). Prioritize poses with hydrogen bonds to backbone carbonyls (e.g., Leu83) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the pyrimidine core in the ATP-binding pocket .

Q. How to address poor aqueous solubility in pharmacological assays?

- Formulation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.